molecular formula C20H19N3O4 B1591411 4-[(3-Ethynylphenyl)amino]-6,7-bis(2-hydroxyethoxy)quinazoline CAS No. 183321-84-8

4-[(3-Ethynylphenyl)amino]-6,7-bis(2-hydroxyethoxy)quinazoline

Cat. No.: B1591411
CAS No.: 183321-84-8
M. Wt: 365.4 g/mol
InChI Key: YWSAEKIQJPQSDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(3-Ethynylphenyl)amino]-6,7-bis(2-hydroxyethoxy)quinazoline is a complex organic compound with significant applications in medicinal chemistry. It is known for its role as a metabolite of erlotinib, a drug used in cancer treatment . The compound’s structure includes a quinazoline core, which is a common motif in many biologically active molecules.

Properties

IUPAC Name

2-[4-(3-ethynylanilino)-7-(2-hydroxyethoxy)quinazolin-6-yl]oxyethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4/c1-2-14-4-3-5-15(10-14)23-20-16-11-18(26-8-6-24)19(27-9-7-25)12-17(16)21-13-22-20/h1,3-5,10-13,24-25H,6-9H2,(H,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWSAEKIQJPQSDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=CC=C1)NC2=NC=NC3=CC(=C(C=C32)OCCO)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40581464
Record name 2,2'-{[4-(3-Ethynylanilino)quinazoline-6,7-diyl]bis(oxy)}di(ethan-1-ol)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40581464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

183321-84-8
Record name 2,2′-[[4-[(3-Ethynylphenyl)amino]-6,7-quinazolinediyl]bis(oxy)]bis[ethanol]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=183321-84-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name CP-373943
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0183321848
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2'-{[4-(3-Ethynylanilino)quinazoline-6,7-diyl]bis(oxy)}di(ethan-1-ol)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40581464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CP-373943
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/92T0F45VE1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Preparation of Key Intermediates

The synthetic route begins with 3,4-dihydroxybenzaldehyde or ethyl 3,4-dihydroxybenzoate derivatives, which are selectively substituted with 2-hydroxyethoxy groups or their protected analogs (e.g., methoxyethoxy groups) to yield 3,4-bis(2-hydroxyethoxy)benzaldehyde or related esters.

  • Etherification Step: Reaction of 3,4-dihydroxybenzaldehyde with 2-bromoethanol or protected equivalents in the presence of a base (e.g., potassium carbonate) and an aprotic solvent (e.g., dimethylformamide) yields 3,4-bis(2-hydroxyethoxy)benzaldehyde or its protected derivatives.

  • Conversion to Nitrile: The aldehyde is converted to the corresponding oxime using hydroxylamine, followed by dehydration to form the nitrile intermediate.

  • Nitration: Selective nitration of the nitrile intermediate yields 4,5-bis(2-hydroxyethoxy)-2-nitrobenzonitrile.

Cyclization to Quinazoline Core

  • The nitrile derivative undergoes cyclization with formamide or ammonium formate under heating (around 160–165 °C) to form the quinazolinone intermediate bearing the 6,7-bis(2-hydroxyethoxy) substitutions.

  • Treatment of the quinazolinone with chlorinating agents such as oxalyl chloride or phosphorus oxychloride in suitable solvents converts it to the 4-chloroquinazoline intermediate.

Purification and Salt Formation

  • The crude product is purified by recrystallization from solvents such as ethyl acetate.

  • For pharmaceutical applications, the free base can be converted to its hydrochloride salt by treatment with dry hydrogen chloride in methanol, affording the hydrochloride salt with improved stability and handling properties.

Representative Synthetic Scheme (Summary)

Step Reactants / Intermediates Reaction Conditions Product / Intermediate Yield / Notes
1 3,4-Dihydroxybenzaldehyde + 2-bromoethanol + base Aprotic solvent (DMF), base (K2CO3), RT to reflux 3,4-bis(2-hydroxyethoxy)benzaldehyde High yield, selective etherification
2 Benzaldehyde derivative + hydroxylamine Organic solvent, base Oxime intermediate Quantitative conversion
3 Oxime intermediate Dehydration (heat, acid catalyst) 3,4-bis(2-hydroxyethoxy)benzonitrile Good yield
4 Benzonitrile + nitrating agent Controlled nitration conditions 4,5-bis(2-hydroxyethoxy)-2-nitrobenzonitrile Moderate yield
5 Nitrobenzonitrile + ammonium formate / formamide Heat (160-165 °C) 6,7-bis(2-hydroxyethoxy)quinazolin-4-one Moderate to good yield
6 Quinazolinone + oxalyl chloride or POCl3 Aprotic solvent, reflux 4-chloro-6,7-bis(2-hydroxyethoxy)quinazoline 56-92% yield depending on reagent
7 4-chloroquinazoline + 3-ethynylaniline Acetic acid, 125 °C, 3 hours 4-[(3-ethynylphenyl)amino]-6,7-bis(2-hydroxyethoxy)quinazoline Crude product isolated
8 Crude product + recrystallization Ethyl acetate or suitable solvent Purified target compound High purity achieved
9 Free base + dry HCl in methanol Stirring at RT Hydrochloride salt of target compound White crystalline solid

Research Findings and Advantages of the Process

  • The described synthetic route is convergent and reduces the number of isolation steps and intermediates, improving overall efficiency and cost-effectiveness compared to earlier methods.

  • Use of aprotic solvents like dimethylformamide and bases such as potassium carbonate enhances selectivity in etherification steps.

  • Chlorination of the quinazolinone intermediate with oxalyl chloride provides higher yields (up to 92%) compared to phosphorus oxychloride (around 56%).

  • The nucleophilic aromatic substitution with 3-ethynylaniline proceeds efficiently under acidic conditions (acetic acid) and elevated temperature, yielding the desired substituted quinazoline.

  • Final purification by recrystallization ensures pharmaceutical-grade purity, critical for clinical applications.

  • Conversion to hydrochloride salt improves compound stability and bioavailability.

Notes on Variations and Related Compounds

  • Some patents describe the use of methoxyethoxy protecting groups instead of hydroxyethoxy groups during synthesis to improve intermediate stability; these are later deprotected to yield the hydroxyethoxy functionalities.

  • The compound is closely related to Erlotinib hydrochloride, with similar synthetic approaches applicable.

Summary Table of Key Reaction Parameters

Reaction Step Reagents/Conditions Temperature (°C) Solvent Yield (%) Notes
Etherification 3,4-Dihydroxybenzaldehyde + 2-bromoethanol + K2CO3 RT to reflux Dimethylformamide High Selective substitution at 3,4-positions
Oxime formation and dehydration Hydroxylamine, acid catalyst 80-100 Organic solvent Quantitative Conversion to nitrile intermediate
Nitration Nitrating agent (e.g., HNO3/H2SO4) 0-5 Suitable solvent Moderate Controlled to avoid over-nitration
Cyclization to quinazolinone Ammonium formate or formamide 160-165 Neat or solvent Moderate to good High temperature cyclization
Chlorination Oxalyl chloride or phosphorus oxychloride Reflux Aprotic solvent 56-92 Oxalyl chloride preferred for yield
Nucleophilic substitution 3-Ethynylaniline, acetic acid 125 Acetic acid Good Efficient substitution at 4-position
Purification and salt formation Recrystallization, HCl treatment RT Ethyl acetate, methanol High purity Final product as hydrochloride salt

Chemical Reactions Analysis

Functional Group Transformations

The ethynyl and hydroxyethoxy groups enable targeted modifications:

Reaction TypeReagents/ConditionsResultApplicationSource
Nucleophilic substitution Alkyl halides with K₂CO₃ in DMFMethoxy groups replace hydroxyethoxy substituentsDerivative synthesis for solubility tuning
Click chemistry Cu(I)-catalyzed azide-alkyne cycloadditionForms triazole derivativesBioconjugation or probe development
Esterification Acetic anhydride/pyridineProtects hydroxyl groups as acetatesStability enhancement during synthesis

Stability and Degradation

The compound shows sensitivity to:

  • Hydrolysis : Hydroxyethoxy groups undergo slow cleavage in acidic/basic conditions (pH <3 or >10) .

  • Oxidation : Ethynyl group reacts with strong oxidizers (e.g., KMnO₄), forming carboxylic acids .

Thermogravimetric analysis (TGA) of its polymorph E reveals decomposition onset at 211–214°C .

Biological Interactions

While not traditional chemical reactions, enzymatic interactions drive its pharmacological activity:

TargetInteractionBiological EffectSource
EGFR tyrosine kinaseCompetitive ATP binding inhibition (IC₅₀ = 2 nM)Blocks phosphorylation, inducing apoptosis in cancer cells
CYP3A4/1A2 enzymesOxidative demethylation of methoxy groupsGenerates active metabolite M12 (hydroxyethoxy form)

Comparative Reactivity of Analogues

Structural modifications alter reactivity:

DerivativeKey ModificationReactivity Difference
Erlotinib (methoxyethoxy)Methoxy instead of hydroxy groupsHigher metabolic stability but lower solubility
4-(Aminophenyl)-6,7-dimethoxyquinazolineNo ethynyl groupReduced click chemistry potential
6,7-DimethoxyquinazolineLacks amino-ethynylphenyl moietyLimited electrophilic substitution sites

Key Findings

  • The ethynyl group enables bioorthogonal reactions (e.g., click chemistry), while hydroxyethoxy substituents permit solubility-driven modifications.

  • Polymorph E demonstrates superior thermodynamic stability, critical for pharmaceutical formulations .

  • Enzymatic demethylation converts methoxy to hydroxyethoxy groups in vivo, enhancing target binding .

This reactivity profile supports its role as a versatile scaffold in both medicinal chemistry and materials science.

Scientific Research Applications

4-[(3-Ethynylphenyl)amino]-6,7-bis(2-hydroxyethoxy)quinazoline is a chemical compound with the molecular formula C20H19N3O4C_{20}H_{19}N_3O_4 and a molar mass of 365.38 g/mol. It has a quinazoline core, a bicyclic structure with a benzene ring fused to a pyrimidine ring. The compound is characterized by an ethynyl group attached to the phenyl ring and two hydroxyethoxy substituents at the 6 and 7 positions of the quinazoline ring. This structure gives it potential biological activities and applications in medicinal chemistry.

Potential Applications

  • Medicinal Chemistry The compound’s unique structure, particularly the ethynyl and hydroxyethoxy groups, contributes to its potential biological activities, making it valuable in medicinal chemistry research.
  • Further Chemical Modifications The ethynyl substitution on the phenyl ring provides additional reactivity, which can be exploited in further chemical modifications and biological investigations.
  • Research and Development of Cosmetics Experimental design techniques can be used to optimize cosmetic formulations, and to evaluate physical, sensory, and moisturizing properties .

Reactivity

The chemical reactivity of 4-[(3-Ethynylphenyl)amino]-6,7-bis(2-hydroxyethoxy)quinazoline can be explored through various types of reactions: These reactions can be utilized in synthetic pathways to modify the compound for further studies or applications.

Biological Activities

Research indicates that compounds similar to 4-[(3-Ethynylphenyl)amino]-6,7-bis(2-hydroxyethoxy)quinazoline exhibit various biological activities. The specific biological activities of this compound require further investigation through in vitro and in vivo studies.

Interaction Studies

Interaction studies are crucial for understanding how 4-[(3-Ethynylphenyl)amino]-6,7-bis(2-hydroxyethoxy)quinazoline interacts with biological targets. These studies are essential for advancing the compound's development into clinical applications.

Related Compounds

Compound NameStructure FeaturesBiological Activity
4-(Aminophenyl)-6,7-dimethoxyquinazolineAmino group at the para position; methoxy substituentsAnticancer activity
6,7-DimethoxyquinazolineMethoxy groups at the 6 and 7 positionsAntimicrobial properties
4-(Phenylamino)-2-methylquinazolinePhenyl amino group; methyl substitutionEnzyme inhibition

Mechanism of Action

The mechanism of action of 4-[(3-Ethynylphenyl)amino]-6,7-bis(2-hydroxyethoxy)quinazoline involves its interaction with specific molecular targets. As a metabolite of erlotinib, it inhibits the epidermal growth factor receptor (EGFR) tyrosine kinase. This inhibition prevents the activation of downstream signaling pathways involved in cell proliferation and survival, making it effective in treating certain types of cancer .

Comparison with Similar Compounds

4-[(3-Ethynylphenyl)amino]-6,7-bis(2-hydroxyethoxy)quinazoline is unique due to its specific structure and biological activity. Similar compounds include:

These compounds share structural similarities but differ in their specific molecular targets and clinical applications.

Biological Activity

4-[(3-Ethynylphenyl)amino]-6,7-bis(2-hydroxyethoxy)quinazoline, commonly referred to as a derivative of erlotinib, is a quinazoline-based compound with significant biological activity. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.

  • Molecular Formula : C20_{20}H19_{19}N3_3O4_4
  • Molecular Weight : 365.38 g/mol
  • CAS Number : 183321-84-8
  • Boiling Point : 596.2 ± 50.0 °C (predicted)
  • Density : 1.37 g/cm³
  • pKa : 13.90 ± 0.10 (predicted) .

4-[(3-Ethynylphenyl)amino]-6,7-bis(2-hydroxyethoxy)quinazoline primarily functions as an inhibitor of the epidermal growth factor receptor (EGFR), a critical target in cancer therapy. Its mechanism involves the following steps:

  • Binding to EGFR : The compound binds to the ATP-binding site of the EGFR tyrosine kinase domain, inhibiting its activity.
  • Blocking Signal Transduction : This inhibition prevents downstream signaling pathways that promote cell proliferation and survival.
  • Induction of Apoptosis : By blocking these pathways, the compound can induce apoptosis in cancer cells .

Biological Activity and Therapeutic Applications

This compound has shown promise in various therapeutic areas:

Anticancer Activity

Research indicates that derivatives of quinazoline, including this compound, exhibit potent anticancer effects against several cancer cell lines:

  • Cell Lines Tested : PC3 (prostate cancer), MCF-7 (breast cancer), and HT-29 (colon cancer).
  • IC50 Values : The compound demonstrated significant cytotoxicity with IC50 values ranging from 10 μM to 12 μM across different cell lines .

Tyrosinase Inhibition

Recent studies have highlighted its potential as a tyrosinase inhibitor:

  • Inhibition Mechanism : The compound suppresses tyrosinase activity in a competitive manner, which is crucial for applications in skin whitening and preventing browning in fruits .

Antioxidant Properties

The antioxidant activity of quinazoline derivatives has been explored:

  • Activity Assessment : Compounds similar to 4-[(3-Ethynylphenyl)amino]-6,7-bis(2-hydroxyethoxy)quinazoline have shown effective metal-chelating properties and antioxidant activities through various assays such as ABTS and CUPRAC .

Research Findings and Case Studies

StudyFindings
Study on Anticancer EffectsDemonstrated significant cytotoxicity against PC3, MCF-7, and HT-29 cell lines with IC50 values of approximately 10 μM to 12 μM .
Tyrosinase Inhibition StudyShowed competitive inhibition of tyrosinase with potential applications in cosmetic formulations .
Antioxidant Activity AnalysisHighlighted the antioxidant properties through metal-chelation and free radical scavenging activities .

Q & A

Q. What are the optimized synthetic routes for 4-[(3-Ethynylphenyl)amino]-6,7-bis(2-hydroxyethoxy)quinazoline, and how can yield be improved?

The synthesis typically involves multi-step reactions starting with 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline, a key intermediate for EGFR inhibitors like Erlotinib . Key steps include:

  • Nucleophilic substitution : Reacting the chloro-quinazoline intermediate with 3-ethynylaniline under reflux in a polar aprotic solvent (e.g., DMF or DMSO) .
  • Protecting group strategies : Use of methoxyethoxy groups to enhance solubility and stability during synthesis .
  • Purification : Column chromatography or recrystallization in ethanol/water mixtures to achieve >95% purity .
    Yield improvements focus on optimizing reaction time (4–6 hours) and catalyst selection (e.g., triethylamine for deprotonation) .

Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm substituent positions (e.g., ethynylphenyl and hydroxyethoxy groups) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 393.44 for C22_{22}H23_{23}N3_3O4_4) .
  • HPLC : Purity assessment (>98%) using reverse-phase C18 columns with UV detection at 254 nm .

Q. What is the primary biological target of this compound, and how does it compare to Erlotinib?

The compound primarily inhibits epidermal growth factor receptor (EGFR) tyrosine kinase by competitively binding to the ATP-binding site, similar to Erlotinib . Key differences:

  • Substituent effects : Hydroxyethoxy groups may enhance solubility but reduce metabolic stability compared to Erlotinib’s methoxyethoxy groups .
  • Potency : IC50_{50} values against EGFR are comparable (low nanomolar range), but selectivity profiles may differ due to structural variations .

Advanced Research Questions

Q. How do structural modifications impact the structure-activity relationship (SAR) for kinase inhibition?

  • Ethynyl group : Critical for π-π stacking in the EGFR hydrophobic pocket; replacing it with bulkier groups reduces potency .
  • Hydroxyethoxy vs. methoxyethoxy : Hydroxyethoxy increases hydrophilicity but may alter pharmacokinetics (e.g., shorter half-life due to faster metabolism) .
  • Quinazoline core : Fluorination at C6/C7 positions enhances selectivity for mutant EGFR variants (e.g., T790M) .

Q. What off-target kinase interactions are observed, and how can selectivity be improved?

  • Aurora Kinases : Inhibits Aurora A/B at higher concentrations (IC50_{50} ~100 nM), potentially contributing to cytotoxic effects in cancer cells .
  • PDGFR : Moderate inhibition (IC50_{50} ~500 nM), necessitating selectivity screening via kinase profiling assays (e.g., KinomeScan) .
  • Strategies : Introduce bulky substituents (e.g., carborane clusters) to sterically block off-target binding .

Q. What mechanisms underlie resistance to this compound, and how can they be addressed?

  • EGFR mutations : T790M mutation reduces binding affinity. Counter strategies include covalent inhibitors (e.g., Osimertinib) or dual-targeting HDAC/EGFR inhibitors .
  • Efflux pumps : Overexpression of ABC transporters (e.g., P-gp) reduces intracellular concentration. Co-administration with P-gp inhibitors (e.g., verapamil) restores efficacy .

Q. Can this compound synergize with other therapies in multi-modal cancer treatment?

  • BNCT applications : Carborane-modified derivatives enable boron neutron capture therapy (BNCT) by delivering 10^{10}B to tumors, enhancing radiation specificity .
  • HDAC inhibitors : Dual RTK/HDAC inhibitors show synergistic apoptosis induction in preclinical models .

Q. How do computational studies (e.g., DFT, molecular docking) guide its optimization?

  • DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to optimize reactivity and stability .
  • Molecular docking : Identifies key interactions (e.g., hydrogen bonds with Met793 in EGFR) for rational design of high-affinity analogs .

Q. What formulation challenges exist for improving bioavailability?

  • Liposomal encapsulation : Enhances solubility and reduces systemic toxicity. Studies show PEGylated liposomes improve tumor accumulation by 2–3 fold .
  • pH-sensitive carriers : Protect the compound from gastric degradation in oral delivery systems .

Q. Are there applications beyond oncology, such as in boron neutron capture therapy (BNCT)?

  • Carborane hybrids : Derivatives like 4-{3-[1-(3-dicarbadodecaboranyl)propyltriazolyl]phenyl}amino-6,7-bis(2-methoxyethoxy)quinazoline enable BNCT by concentrating 10^{10}B in tumors, achieving therapeutic boron levels (>20 µg/g tumor) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[(3-Ethynylphenyl)amino]-6,7-bis(2-hydroxyethoxy)quinazoline
Reactant of Route 2
Reactant of Route 2
4-[(3-Ethynylphenyl)amino]-6,7-bis(2-hydroxyethoxy)quinazoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.